molecular formula C30H25BrO5 B11064804 (1E)-2-bromo-1-phenylbut-1-en-1-yl 1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

(1E)-2-bromo-1-phenylbut-1-en-1-yl 1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

Cat. No.: B11064804
M. Wt: 545.4 g/mol
InChI Key: DWAVZEFFEYECQE-ZNTNEXAZSA-N
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Description

(E)-2-BROMO-1-PHENYL-1-BUTENYL 1-BENZOYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a brominated phenyl group, a benzoyl group, and a dihydrocyclopropa[c]chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-BROMO-1-PHENYL-1-BUTENYL 1-BENZOYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE typically involves multiple steps, starting with the preparation of the brominated phenyl group and the benzoyl group. These intermediates are then subjected to cyclization reactions to form the dihydrocyclopropa[c]chromene moiety. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-BROMO-1-PHENYL-1-BUTENYL 1-BENZOYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-2-BROMO-1-PHENYL-1-BUTENYL 1-BENZOYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-BROMO-1-PHENYL-1-BUTENYL 1-BENZOYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C30H25BrO5

Molecular Weight

545.4 g/mol

IUPAC Name

[(E)-2-bromo-1-phenylbut-1-enyl] 1-benzoyl-1-ethyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate

InChI

InChI=1S/C30H25BrO5/c1-3-22(31)24(19-13-7-5-8-14-19)36-28(34)30-25(21-17-11-12-18-23(21)35-27(30)33)29(30,4-2)26(32)20-15-9-6-10-16-20/h5-18,25H,3-4H2,1-2H3/b24-22+

InChI Key

DWAVZEFFEYECQE-ZNTNEXAZSA-N

Isomeric SMILES

CC/C(=C(/C1=CC=CC=C1)\OC(=O)C23C(C2(CC)C(=O)C4=CC=CC=C4)C5=CC=CC=C5OC3=O)/Br

Canonical SMILES

CCC(=C(C1=CC=CC=C1)OC(=O)C23C(C2(CC)C(=O)C4=CC=CC=C4)C5=CC=CC=C5OC3=O)Br

Origin of Product

United States

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